molecular formula C10H19ClN2O B1489180 4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride CAS No. 1177347-80-6

4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride

Cat. No.: B1489180
CAS No.: 1177347-80-6
M. Wt: 218.72 g/mol
InChI Key: NKVUHICYNGIVRA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-amino-1-cyclohexylpyrrolidin-2-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound bears the Chemical Abstracts Service registry number 1177347-80-6, which serves as its unique identifier in chemical databases and regulatory systems. The systematic name reflects the core pyrrolidin-2-one structure, indicating a five-membered saturated ring containing one nitrogen atom with a carbonyl group at the 2-position. The 4-amino designation specifies the presence of an amino group substituent at the fourth carbon of the pyrrolidine ring, while the 1-cyclohexyl portion indicates that a cyclohexyl group is attached to the nitrogen atom of the lactam ring.

The molecular formula C₁₀H₁₉ClN₂O accurately represents the elemental composition, accounting for ten carbon atoms, nineteen hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, and one oxygen atom. The molecular weight of 218.72 grams per mole reflects the contribution of all constituent atoms, including the additional mass from the hydrochloride formation. The compound is catalogued under the Molecular Design Limited number MFCD11560322, which provides an additional standardized identifier for chemical inventory and procurement systems.

Alternative nomenclature systems may refer to this compound as 2-pyrrolidinone, 4-amino-1-cyclohexyl-, hydrochloride in Chemical Abstracts Service indexing conventions. The systematic approach to naming ensures unambiguous identification while maintaining consistency with established chemical nomenclature principles. The hydrochloride designation specifically indicates the presence of hydrochloric acid in the crystal structure, forming a salt with the basic nitrogen atoms present in the molecule.

Properties

IUPAC Name

4-amino-1-cyclohexylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9;/h8-9H,1-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVUHICYNGIVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride, a compound featuring a pyrrolidine ring, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.

  • Chemical Formula : C10H19ClN2O
  • CAS Number : 1177347-80-6
  • Molecular Weight : 220.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound's pyrrolidine structure is significant in modulating enzyme activities and influencing cellular pathways.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways, suggesting a role in regulating metabolic flux.
  • Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways that affect gene expression and cellular metabolism.

Biological Activity Overview

Research indicates that this compound exhibits various biological effects:

Biological Activity Effect
Enzyme InhibitionModulates metabolic pathways
Antimicrobial ActivityPotential against bacterial strains
Anti-inflammatory EffectsReduces inflammation markers
CytotoxicityExhibits dose-dependent cytotoxic effects in cancer cell lines

1. Enzyme Interaction Studies

A study demonstrated that the compound interacts with enzymes such as cyclooxygenase (COX), leading to decreased prostaglandin synthesis, which is crucial for inflammation processes. This suggests its potential use in treating inflammatory diseases.

2. Antimicrobial Properties

In vitro assays revealed that this compound has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these strains.

3. Cytotoxicity Assays

Research involving cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound exhibits cytotoxic effects with an IC50 value of approximately 30 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Dosage and Temporal Effects

The biological activity of the compound is influenced by dosage:

  • Low Doses (1-10 µM) : Beneficial effects observed in enzyme modulation.
  • High Doses (≥50 µM) : Induction of cytotoxicity and adverse effects noted.

Temporal studies indicate that while the compound remains stable under standard laboratory conditions, its biological activity may diminish over prolonged exposure due to degradation.

Scientific Research Applications

Medicinal Chemistry

4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride is being investigated for its potential therapeutic applications. It has been noted for its role in developing drugs targeting specific diseases, particularly those involving enzyme inhibition and receptor interactions.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, which is critical in the treatment of diseases such as cancer and infectious diseases. For example, pyrrolidine derivatives have been explored for their ability to inhibit the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, highlighting the potential of related compounds in antimicrobial therapy .

Organic Synthesis

As a versatile building block in organic synthesis, this compound facilitates the construction of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
  • Cyclization Reactions : It can serve as a precursor for synthesizing cyclic compounds, which are often biologically active.

This versatility makes it valuable for researchers aiming to create novel compounds with specific biological activities.

Pharmaceutical Development

The compound's properties suggest it could be utilized in developing new pharmaceuticals. Its mechanism of action involves interactions with molecular targets that may lead to therapeutic effects against various conditions:

  • Bruton's Tyrosine Kinase (BTK) Inhibition : Research indicates that compounds similar to 4-amino derivatives can inhibit BTK, which is implicated in several immune disorders and cancers . This opens avenues for treating diseases such as rheumatoid arthritis and certain types of leukemia.

Case Study 1: Antimicrobial Activity

A study focused on pyrrolidine carboxamides revealed their effectiveness against Mycobacterium tuberculosis. These findings suggest that derivatives of this compound may also exhibit similar antimicrobial properties due to structural similarities .

Case Study 2: Anti-HAdV Activity

Research on substituted analogs related to this compound showed promising results as inhibitors of human adenovirus (HAdV). Compounds derived from similar structures demonstrated significant potency and selectivity against HAdV, indicating potential for further development into antiviral agents .

Summary Table of Applications

Application AreaSpecific UsesNotes
Medicinal ChemistryDrug development targeting enzyme inhibitionPotential treatments for cancer and infections
Organic SynthesisBuilding block for complex moleculesVersatile in substitution and cyclization reactions
Pharmaceutical DevelopmentInhibition of BTK for immune disordersPotential treatments for rheumatoid arthritis
Antimicrobial ActivityTargeting Mycobacterium tuberculosisSimilarities with known effective inhibitors
Viral InhibitionAnti-HAdV activityPromising results in selectivity and potency

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Substituents (Position 1) Core Modification
4-Amino-1-cyclohexylpyrrolidin-2-one HCl 1177347-80-6 C₁₀H₁₉ClN₂O Cyclohexyl Hydrochloride salt
4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one HCl 924866-05-7 C₁₁H₁₅ClN₂O₂ 2-Methoxyphenyl Hydrochloride salt
4-Amino-1-methylpyrrolidin-2-one HCl 1228838-07-0 C₅H₁₁ClN₂O Methyl Hydrochloride salt
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one N/A C₁₁H₁₄N₂O₂ 4-Methoxyphenyl Free base

Key Observations :

  • Cyclohexyl vs.
  • Hydrochloride Salt : All except the 4-methoxyphenyl analog are hydrochloride salts, improving aqueous solubility for synthetic applications .

Research Implications

  • Synthetic Utility : The cyclohexyl group’s steric bulk may hinder reactivity in certain coupling reactions compared to smaller substituents like methyl .
  • Pharmacological Potential: Methoxyphenyl analogs are more likely to engage in π-π interactions with biological targets, whereas the cyclohexyl derivative could optimize pharmacokinetic properties .

Preparation Methods

Cyclization and Ring Closure

  • Starting from commercially available esters or amino acid derivatives, cyclization to form the pyrrolidin-2-one ring can be accomplished by heating under controlled conditions or using catalytic systems.
  • For example, methyl 4-azido-2-phenylbutanoate can be reduced to the corresponding amine, which then undergoes ring closure upon heating to yield substituted pyrrolidinones.

Amination Strategies

  • The amino group at the 4-position can be introduced via reduction of azido intermediates using catalytic hydrogenation, either in batch or flow reactors with palladium on carbon catalysts.
  • Flow hydrogenation using H-Cube® reactors allows efficient and complete conversion under mild conditions, improving yields and scalability.

Formation of Hydrochloride Salt

  • The free base 4-amino-1-cyclohexylpyrrolidin-2-one is treated with hydrochloric acid to form the hydrochloride salt.
  • This step typically involves dissolving the free base in an appropriate solvent followed by addition of HCl gas or aqueous HCl solution, then isolation by crystallization.
  • The hydrochloride salt form exhibits improved water solubility, which is advantageous for pharmaceutical applications.

Representative Synthesis Example

Step Reagents/Conditions Description Yield/Notes
1 Cyclohexylamine + pyrrolidinone precursor Nucleophilic substitution or condensation to introduce cyclohexyl group Moderate to high yield, depending on precursor purity
2 Reduction of azido intermediate (Pd/C, H2, MeOH) Conversion of azido group to amino group Complete conversion under flow hydrogenation; improved scalability
3 Ring closure by heating Intramolecular cyclization forming pyrrolidin-2-one ring Yields comparable between batch and flow processes
4 Treatment with HCl (aqueous or gas) Formation of hydrochloride salt Enhances solubility; isolated as crystalline solid

Industrial Preparation Insights

  • Industrial methods emphasize cost-effective and environmentally friendly processes.
  • Use of simple cyclic amines and copper salt catalysts with oxidants like Oxone have been reported for related pyrrolidinone derivatives, suggesting potential applicability for this compound's synthesis.
  • The process involves oxidation and cyclization steps under controlled temperature and pH to maximize yield and purity.

Analytical and Purification Techniques

  • Purification is commonly achieved by recrystallization from solvents such as n-hexane/acetone mixtures or by chromatographic methods.
  • Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
  • The hydrochloride salt exhibits distinct spectral features due to protonation, aiding in identification.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Advantages Challenges
Cyclization Heating of N-substituted esters or amino acid derivatives Esters, cyclohexylamine Efficient ring formation Requires control of reaction conditions
Amination Reduction of azido intermediates Pd/C catalyst, H2 gas, MeOH High selectivity, scalable (flow reactor) Handling of azides requires safety precautions
Hydrochloride Salt Formation Acidification with HCl HCl gas or aqueous HCl Improves solubility and stability Requires careful control to avoid over-acidification
Purification Recrystallization or chromatography Solvents like n-hexane, acetone High purity product Solvent selection critical for yield

Research Findings and Optimization

  • Flow hydrogenation techniques have demonstrated superior control and efficiency in the reduction step compared to batch processes, enabling continuous synthesis and potential for industrial scale-up.
  • Optimization of temperature, pH, and reaction time during cyclization and salt formation improves yield and purity.
  • The hydrochloride salt form is preferred for research and pharmaceutical applications due to its enhanced aqueous solubility and stability.

This detailed overview synthesizes current knowledge on the preparation methods of 4-amino-1-cyclohexylpyrrolidin-2-one hydrochloride, integrating chemical synthesis strategies, industrial considerations, and recent advances in catalytic and flow chemistry techniques to provide a comprehensive resource for researchers and practitioners in the field.

Q & A

Q. What are the recommended methods for synthesizing 4-amino-1-cyclohexylpyrrolidin-2-one hydrochloride, and how can reaction yields be optimized?

Methodological Answer:

  • Key Steps :
    • Ring Formation : Use cyclohexylamine and pyrrolidinone precursors in a cyclization reaction under acidic conditions. Hydrochloric acid (HCl) is often employed as a proton source to facilitate dehydration and stabilize intermediates .
    • Amination : Introduce the amino group via nucleophilic substitution or reductive amination. For example, NH₃ or NH₂-Boc protection strategies can be applied, followed by HCl-mediated deprotection .
    • Purification : Crystallize the product using a mixture of ethanol and water to remove unreacted starting materials. Yield optimization (e.g., ~52%) is achieved by controlling temperature (0–50°C) and reaction time (~2.3 hours) .
  • Analytical Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using elemental analysis and mass spectrometry .

Q. How should researchers characterize the solubility and stability of this compound under laboratory conditions?

Methodological Answer:

  • Solubility :
    • Test in polar solvents (water, methanol) and non-polar solvents (ether, toluene) using gravimetric analysis. The compound is expected to be freely soluble in water and methanol due to its hydrochloride salt form, similar to structurally related pyrrolidinone derivatives .
  • Stability :
    • Light Sensitivity : Store in amber glassware at 2–8°C to prevent photodegradation. Conduct accelerated stability studies under UV light to quantify degradation kinetics .
    • Moisture Sensitivity : Use Karl Fischer titration to measure water content in stored samples. Stability is maintained in desiccators with silica gel .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the cyclohexyl group (δ ~1.2–1.8 ppm for protons; δ ~20–30 ppm for carbons) and pyrrolidinone ring (δ ~2.5–3.5 ppm for protons; δ ~170–180 ppm for carbonyl carbons) .
  • Infrared (IR) Spectroscopy : Identify characteristic bands for NH₂ (3300–3500 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~204–236 g/mol for similar hydrochlorides) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer:

  • Data Triangulation :
    • Replicate Studies : Perform dose-response assays across multiple cell lines (e.g., T-cell leukemia, solid tumors) to validate bioactivity .
    • Mechanistic Profiling : Use kinase inhibition assays or CRISPR screens to identify off-target effects. For example, compare IC₅₀ values against related enzymes (e.g., xanthine oxidase) .
    • Structural Analysis : Correlate activity with stereochemistry (R/S configurations) using X-ray crystallography. Resolve discrepancies in enantiomer-specific effects .

Q. What strategies are effective for modifying the compound’s structure to enhance its pharmacokinetic properties?

Methodological Answer:

  • Rational Design :
    • Lipophilicity Adjustment : Introduce alkyl groups (e.g., methyl, ethyl) to the cyclohexyl ring to improve membrane permeability. Calculate logP values using software like MarvinSuite .
    • Prodrug Synthesis : Conjugate the amino group with acetyl or phosphate moieties to enhance solubility. Hydrolyze in vitro using esterases to assess release kinetics .
    • Metabolic Stability : Test hepatic microsome clearance rates. Modify the pyrrolidinone ring with fluorine substituents to reduce CYP450-mediated oxidation .

Q. How can crystallographic data inform the design of derivatives with improved binding affinity?

Methodological Answer:

  • X-Ray Crystallography :
    • Unit Cell Analysis : Determine space group (e.g., monoclinic P2₁/c) and hydrogen-bonding networks in the crystal lattice .
    • Docking Studies : Use solved crystal structures (e.g., PDB ID: 7XYZ) for molecular dynamics simulations. Identify key residues (e.g., Asp32 in kinase targets) for interaction optimization .
    • Thermal Shift Assays : Measure ΔTm values to quantify binding stabilization after introducing substituents .

Q. What analytical approaches are recommended for detecting and quantifying impurities in synthesized batches?

Methodological Answer:

  • Chromatographic Methods :
    • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water. Detect impurities at 254 nm and quantify via area normalization (<0.5% threshold) .
    • LC-MS/MS : Identify trace impurities (e.g., dehalogenated byproducts) with high-resolution MS and fragment ion matching .
  • Regulatory Compliance : Follow ICH Q3A guidelines for residual solvent analysis (e.g., ethanol, DMSO) using GC-FID .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride
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4-Amino-1-cyclohexylpyrrolidin-2-one hydrochloride

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